6-Bromopyridin-2-yl p-tolyl ketone

Vue d'ensemble

Description

6-Bromopyridin-2-yl p-tolyl ketone is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromopyridin-2-yl p-tolyl ketone (CAS No. 87848-95-1) is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and comparisons with similar compounds.

Chemical Structure and Properties

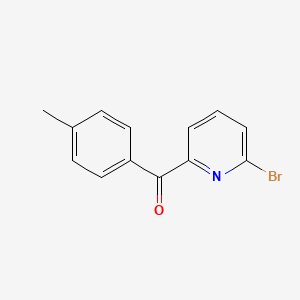

The chemical structure of this compound includes a bromine atom attached to a pyridine ring and a p-tolyl group linked through a ketone functional group. This unique arrangement contributes to its biological activity.

Target Interactions:

this compound interacts with various biological targets, including enzymes and receptors. Its bromine atom enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Inhibition of Enzymes:

Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, similar to other pyridine derivatives. For instance, it has shown potential in inhibiting acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

Biological Activities

Antimicrobial Activity:

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Anticancer Properties:

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators, leading to growth inhibition.

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

-

Cell Signaling Pathways:

- The compound influences pathways related to cell survival and proliferation, particularly through the modulation of protein kinases involved in these processes.

-

Gene Expression:

- It has been observed to alter the expression levels of genes associated with apoptosis and cell cycle control, further supporting its anticancer potential.

-

Metabolic Pathways:

- Interaction with cytochrome P450 enzymes suggests that this compound may undergo biotransformation, impacting its bioavailability and efficacy.

Dosage Effects

The effects of this compound vary significantly with dosage:

- Low Doses: Exhibit therapeutic effects such as enzyme inhibition and anticancer activity.

- High Doses: Potentially toxic effects have been noted, including cellular damage and adverse metabolic changes.

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, apoptosis induction |

| 5-Bromo-4-methoxy-pyrimidine | Antimicrobial | Nucleophilic substitution reactions |

| 5-tert-butyl-1,3,4-oxadiazol | Anticancer | Interaction with cellular signaling pathways |

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Study:

- A study demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

-

Cancer Cell Line Research:

- In experiments involving A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Mechanistic Insights:

Applications De Recherche Scientifique

Scientific Research Applications

- Asymmetric Synthesis :

-

Biological Activity :

- Research indicates that derivatives of 6-bromopyridin-2-yl p-tolyl ketone exhibit potential anticancer properties. Compounds with similar structural motifs have shown activity against estrogen receptor-positive breast cancer cells, making them candidates for further development as selective estrogen receptor modulators (SERMs) .

- Material Science :

- Pharmaceutical Intermediates :

Case Study 1: Asymmetric Hydrogenation

A recent study demonstrated the use of 6-bromopyridin-2-yl p-tolyl ketone in synthesizing chiral amines via asymmetric hydrogenation. The reaction conditions were optimized to achieve high yields and enantiomeric excess, showcasing its utility in producing valuable building blocks for pharmaceutical compounds .

Case Study 2: Anticancer Activity

Propriétés

IUPAC Name |

(6-bromopyridin-2-yl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c1-9-5-7-10(8-6-9)13(16)11-3-2-4-12(14)15-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAAZRAEAPEXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699618 | |

| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87848-95-1 | |

| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87848-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-Bromo-2-pyridinyl)(4-methylphenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.